Muraglitazar metabolite M9 is one of the oxidative metabolites derived from muraglitazar, which is a dual activator of the peroxisome proliferator-activated receptors alpha and gamma. Muraglitazar was developed for the treatment of type 2 diabetes and has been extensively studied for its metabolic pathways in humans. The identification and analysis of its metabolites, including M9, are crucial for understanding its pharmacokinetics and potential therapeutic effects.
Muraglitazar was synthesized by Bristol-Myers Squibb, where various studies have been conducted to explore its metabolic profiles in humans. The compound is primarily metabolized through oxidative pathways, resulting in multiple metabolites that are excreted via feces and urine . The metabolite M9, along with others, was isolated and characterized through advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Muraglitazar belongs to a class of compounds known as peroxisome proliferator-activated receptor agonists. These compounds are involved in lipid metabolism and glucose homeostasis, making them significant in the context of metabolic disorders like diabetes.
The synthesis of muraglitazar metabolite M9 involves several steps that include chemical modifications to the parent compound. The process typically utilizes microbial bioreactors to facilitate the formation of metabolites that mimic human metabolic processes. For instance, strains such as Cunninghamella elegans have been employed to produce metabolites similar to those found in human subjects .
The synthesis typically begins with the administration of radiolabeled muraglitazar to human subjects, followed by the collection and analysis of biological samples (plasma, urine, and feces). Techniques such as high-performance liquid chromatography and liquid chromatography-mass spectrometry are used to separate and identify metabolites . The specific conditions for synthesizing M9 involve careful control of reaction parameters to ensure optimal yield and purity.
The molecular structure of muraglitazar metabolite M9 has been elucidated through various analytical techniques. It is characterized by specific functional groups that result from oxidative modifications of the parent compound. The structural formula includes hydroxyl groups that are indicative of its metabolic transformation .
Detailed structural data can be obtained from nuclear magnetic resonance spectroscopy and mass spectrometry analyses, which provide insights into the arrangement of atoms within the molecule. For example, mass spectrometric data indicate specific fragmentation patterns that help confirm the identity of M9 among other metabolites .
Muraglitazar undergoes several metabolic reactions leading to the formation of various metabolites, including M9. Key reactions include:
These reactions are facilitated by cytochrome P450 enzymes present in human liver microsomes .
The characterization of these reactions often involves using microbial cultures or liver microsomes to simulate human metabolism. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry are employed to monitor these transformations and quantify metabolites like M9 .
The mechanism of action for muraglitazar metabolite M9 relates closely to its interaction with peroxisome proliferator-activated receptors. By activating these receptors, M9 influences gene expression involved in lipid metabolism and glucose regulation.
Studies show that muraglitazar enhances insulin sensitivity and promotes fatty acid oxidation through these receptor pathways. This mechanism is vital for its therapeutic potential in managing type 2 diabetes .
Muraglitazar metabolite M9 is typically characterized as a pale yellow oil or solid depending on its state post-synthesis. Its solubility characteristics can vary based on the presence of functional groups introduced during metabolism.
The chemical properties include stability under physiological conditions, reactivity with biological macromolecules, and interaction with enzymes involved in further metabolism. Data from stability studies indicate that M9 remains stable in plasma for extended periods, which is essential for its pharmacological activity .
Muraglitazar metabolite M9 has significant scientific applications primarily in pharmacology and toxicology. Its study aids in understanding drug metabolism, efficacy, safety profiles, and potential interactions with other medications. Furthermore, insights gained from analyzing metabolites like M9 contribute to drug design strategies aimed at optimizing therapeutic outcomes for conditions such as type 2 diabetes .
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 5699-67-2
CAS No.: 84962-75-4
CAS No.: 499-94-5